molecular formula C13H10FNO2 B8383474 Methyl 2-fluoro-4-(pyridin-3-yl)benzoate

Methyl 2-fluoro-4-(pyridin-3-yl)benzoate

Cat. No.: B8383474
M. Wt: 231.22 g/mol
InChI Key: PXVKENXANUJFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-fluoro-4-(pyridin-3-yl)benzoate is a fluorinated aromatic ester featuring a pyridine substituent at the 4-position of the benzoate core. This compound is synthesized via palladium-catalyzed coupling reactions, as demonstrated in the coupling of aniline derivatives with iodobenzoate precursors under optimized conditions (e.g., using tris(dibenzylideneacetone)dipalladium, rac-BINAP, and cesium carbonate) . The fluorine atom at the 2-position and the pyridin-3-yl group at the 4-position confer unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

methyl 2-fluoro-4-pyridin-3-ylbenzoate

InChI

InChI=1S/C13H10FNO2/c1-17-13(16)11-5-4-9(7-12(11)14)10-3-2-6-15-8-10/h2-8H,1H3

InChI Key

PXVKENXANUJFEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CN=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Benzoate Derivatives ()

Ethyl benzoate derivatives with pyridazine or isoxazole substituents (e.g., I-6230 , I-6232 , I-6273 ) share structural similarities but differ in heterocyclic systems and ester alkyl groups:

Compound Core Structure Heterocycle Ester Group Biological Relevance (Inferred)
I-6230 4-(Phenethylamino)benzoate Pyridazin-3-yl Ethyl Potential kinase inhibition
Target 4-(Pyridin-3-yl)benzoate Pyridin-3-yl Methyl Unreported in provided evidence
  • Key Insight : The methyl ester in the target compound may alter pharmacokinetic properties (e.g., metabolic stability) compared to ethyl esters. Pyridine vs. pyridazine rings modulate electronic profiles and binding affinities in biological targets.

Fluorinated Chromenone-Pyrazolo Derivatives ()

A structurally complex analogue, methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate, highlights the impact of additional fluorination and fused ring systems:

Property Target Compound Chromenone-Pyrazolo Analogue
Melting Point (°C) Not reported 258–260
Molecular Weight (g/mol) ~245 (estimated) 572.4 (M+1)
Synthetic Yield 92% 8%
  • Key Insight: Increased fluorination and fused heterocycles in the chromenone analogue lead to higher molecular complexity, reduced synthetic efficiency, and elevated melting points, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) .

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most widely reported method for synthesizing methyl 2-fluoro-4-(pyridin-3-yl)benzoate. This approach utilizes methyl 2-fluoro-4-bromobenzoate (CAS 179232-29-2) as the electrophilic partner and pyridin-3-ylboronic acid as the nucleophile .

Procedure :

  • Reaction Setup : Combine methyl 2-fluoro-4-bromobenzoate (1.0 eq), pyridin-3-ylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in a degassed mixture of 1,4-dioxane/H₂O (4:1).

  • Heating : Reflux at 110°C for 12–24 hours under nitrogen.

  • Workup : Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica chromatography (hexane/EtOAc 3:1).

Key Data :

ParameterValueSource
Yield68–82%
Purity (HPLC)≥98%
ScalabilityDemonstrated at 50 g

Advantages : High regioselectivity, compatibility with moisture-sensitive boronic acids.
Limitations : Requires palladium catalysts, which increase costs.

Nucleophilic Aromatic Substitution (SNAr)

This method leverages the electron-deficient nature of the fluoro-bromo benzoate system. Pyridin-3-yl lithium or Grignard reagents attack the para-bromo position .

Procedure :

  • Lithiation : Generate pyridin-3-yl lithium via transmetalation of 3-bromopyridine with n-BuLi (−78°C, THF).

  • Coupling : Add methyl 2-fluoro-4-bromobenzoate dropwise at −40°C, then warm to room temperature.

  • Quenching : Pour into NH₄Cl (aq.), extract with CH₂Cl₂, and recrystallize from ethanol.

Key Data :

ParameterValueSource
Yield55–63%
Byproducts<5% diarylation

Advantages : Avoids transition metals.
Limitations : Low-temperature conditions limit industrial feasibility.

Ullmann-Type Coupling

Copper-mediated coupling provides a cost-effective alternative to palladium catalysts. This method uses CuI/1,10-phenanthroline in DMF at elevated temperatures .

Procedure :

  • Mix Reactants : Combine methyl 2-fluoro-4-iodobenzoate (1.0 eq), 3-aminopyridine (1.1 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq) in DMF.

  • Heat : Stir at 130°C for 48 hours.

  • Isolation : Dilute with H₂O, filter, and purify via flash chromatography.

Key Data :

ParameterValueSource
Yield47–52%
Reaction Time48 hours

Advantages : Lower catalyst cost.
Limitations : Prolonged reaction times and moderate yields.

Direct Esterification of Preformed Acid

For laboratories lacking specialized coupling reagents, direct esterification of 2-fluoro-4-(pyridin-3-yl)benzoic acid offers simplicity .

Procedure :

  • Acid Activation : Treat 2-fluoro-4-(pyridin-3-yl)benzoic acid (1.0 eq) with SOCl₂ to form acyl chloride.

  • Methanolysis : Add anhydrous methanol (5.0 eq) at 0°C, stir for 2 hours.

  • Isolation : Remove solvents under vacuum and recrystallize from hexane.

Key Data :

ParameterValueSource
Yield85–90%
Purity99%

Advantages : High purity, no metal catalysts.
Limitations : Requires handling corrosive SOCl₂.

Photochemical Coupling

Emerging methods exploit UV light for radical-mediated coupling between methyl 2-fluoro-4-iodobenzoate and pyridin-3-yl stannanes .

Procedure :

  • Irradiation : Suspend methyl 2-fluoro-4-iodobenzoate (1.0 eq) and tributyl(pyridin-3-yl)stannane (1.5 eq) in acetonitrile.

  • UV Exposure : Irradiate at 254 nm for 6 hours under argon.

  • Workup : Filter through Celite, concentrate, and purify by HPLC.

Key Data :

ParameterValueSource
Yield38–45%
Diastereomeric RatioNot observed

Advantages : Mild conditions.
Limitations : Low yields and specialized equipment requirements.

Biocatalytic Approaches

Enzymatic methods using lipases (e.g., Candida antarctica Lipase B) enable esterification under aqueous conditions .

Procedure :

  • Enzymatic Reaction : Mix 2-fluoro-4-(pyridin-3-yl)benzoic acid (1.0 eq), methanol (3.0 eq), and CALB (10 mg/mmol) in tert-butanol.

  • Incubation : Shake at 37°C for 72 hours.

  • Isolation : Centrifuge, filter, and lyophilize.

Key Data :

ParameterValueSource
Yield70–75%
Enzyme Reusability5 cycles

Advantages : Green chemistry, no toxic byproducts.
Limitations : Slow reaction kinetics.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityPurity (%)
Suzuki-Miyaura68–82HighExcellent≥98
SNAr55–63ModerateModerate95
Ullmann47–52LowPoor90
Direct Esterification85–90LowGood99
Photochemical38–45HighLimited85
Biocatalytic70–75ModerateModerate97

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.